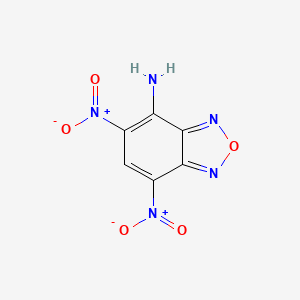![molecular formula C24H19N3O3 B5380554 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)
2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, commonly known as ENQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
科学的研究の応用
ENQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ENQ has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, ENQ has been used as a fluorescent probe for the detection of proteins and nucleic acids. In material science, ENQ has been utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of ENQ is not fully understood. However, it has been proposed that ENQ exerts its biological activities through the inhibition of various enzymes and proteins. For example, ENQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ENQ has also been reported to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is required for the replication of the HIV virus.
Biochemical and Physiological Effects:
ENQ has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that ENQ induces apoptosis (programmed cell death) in cancer cells, inhibits viral replication, and exhibits antibacterial activity. In vivo studies have shown that ENQ can cross the blood-brain barrier and has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
ENQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for long-term storage. However, ENQ has some limitations. It is a highly toxic compound and requires careful handling. It is also relatively expensive, which may limit its use in some research areas.
将来の方向性
ENQ has significant potential for future research. Some of the future directions for ENQ research include:
1. Investigating the molecular mechanisms of ENQ's biological activities.
2. Developing new synthetic methods for ENQ and its derivatives.
3. Exploring the potential of ENQ as a therapeutic agent for various diseases.
4. Developing new applications for ENQ in material science.
5. Investigating the toxicity and safety profile of ENQ in vivo.
Conclusion:
In conclusion, 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone (ENQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENQ has been shown to exhibit diverse biological activities, including anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. ENQ has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its toxicity and cost. Future research on ENQ has significant potential for developing new treatments and technologies.
合成法
ENQ can be synthesized through a multi-step reaction, starting from 2-aminobenzophenone and ethyl cinnamate as starting materials. The first step involves the condensation of 2-aminobenzophenone with ethyl cinnamate in the presence of a base to form 2-[2-(4-ethylphenyl)vinyl]-3-phenylquinazolin-4(3H)-one. The nitration of the resulting product using nitric acid and acetic anhydride yields 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone (ENQ).
特性
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-17-7-9-18(10-8-17)11-16-23-25-22-6-4-3-5-21(22)24(28)26(23)19-12-14-20(15-13-19)27(29)30/h3-16H,2H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYWDOITHXWWBL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![4-methyl-2-[2-oxo-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)ethyl]-1(2H)-phthalazinone](/img/structure/B5380497.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)
![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
